molecular formula C17H23NO2 B14028520 (3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate

(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate

Cat. No.: B14028520
M. Wt: 273.37 g/mol
InChI Key: TVPPRWSKXCFUPV-RDJZCZTQSA-N
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Description

(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Cyclization: Formation of the cyclopentapyrrole ring system through a cyclization reaction.

    Functionalization: Introduction of the ethyl and benzyl groups through alkylation reactions.

    Carboxylation: Addition of the carboxylate group using carboxylation reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical nucleophiles include halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aS)-ethyl 1-benzylhexahydrocyclopenta[b]pyrrole-3a-carboxylate
  • (3aR,6aS)-ethyl 1-benzylheptahydrocyclopenta[b]pyrrole-3a-carboxylate

Uniqueness

(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate is unique due to its specific stereochemistry and functional groups

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (3aS,6aS)-1-benzyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylate

InChI

InChI=1S/C17H23NO2/c1-2-20-16(19)17-10-6-9-15(17)18(12-11-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-,17-/m0/s1

InChI Key

TVPPRWSKXCFUPV-RDJZCZTQSA-N

Isomeric SMILES

CCOC(=O)[C@]12CCC[C@@H]1N(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C12CCCC1N(CC2)CC3=CC=CC=C3

Origin of Product

United States

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